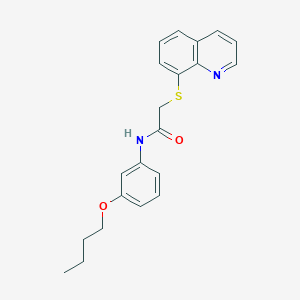

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a key role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mécanisme D'action

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide acts as a competitive antagonist of ET-1 receptors, specifically the ET-A subtype. ET-A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, whereas ET-B receptors are expressed in endothelial cells and mediate vasodilation. By blocking the activation of ET-A receptors, N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the vasoconstrictor effects of ET-1 and promotes vasodilation.

Biochemical and physiological effects:

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been investigated for its potential use in the treatment of heart failure and atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide in laboratory experiments provides a specific and selective tool for studying the role of ET-1 and its receptors in various physiological and pathological conditions. However, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide is limited by its low solubility and stability, which may affect its bioavailability and efficacy in vivo. Furthermore, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may not fully replicate the complex and dynamic interactions of ET-1 and its receptors in vivo.

Orientations Futures

Future research on N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may focus on improving its solubility and stability, as well as developing more potent and selective ET-A receptor antagonists. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may also be investigated for its potential use in combination with other drugs for the treatment of cardiovascular and renal diseases. Furthermore, the role of ET-1 and its receptors in other physiological and pathological processes, such as inflammation and cancer, may also be explored.

Méthodes De Synthèse

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of protected amino acids to a solid support, whereas LPPS involves the synthesis of peptides in solution. The synthesis of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide involves the incorporation of the 8-quinolinylthio and 3-butoxyphenyl groups onto the N-terminal of the peptide sequence.

Applications De Recherche Scientifique

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.

Propriétés

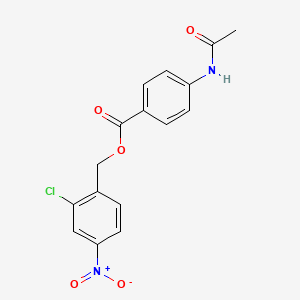

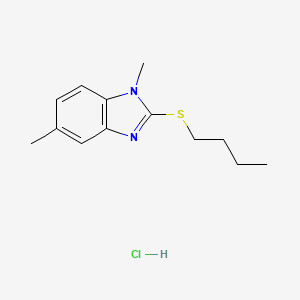

IUPAC Name |

N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-3-13-25-18-10-5-9-17(14-18)23-20(24)15-26-19-11-4-7-16-8-6-12-22-21(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROYKUYJKBJQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5653555 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)

![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)

![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)

![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)

![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)